

What are the physical and chemical properties of ethyl 2-amino-2-cyanoacetate?

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Compound of Interest

Compound Name:

Ethyl 2-amino-2-cyanoacetate acetate

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Ethyl 2-Amino-2-Cyanoacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of ethyl 2-amino-2-cyanoacetate. It includes a summary of its known characteristics, a detailed experimental protocol for a representative reaction, and a proposed synthetic workflow. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Physical and Chemical Properties

Ethyl 2-amino-2-cyanoacetate is a bifunctional organic molecule containing an ester, a nitrile, and a primary amine group attached to a chiral center. Its unique structure makes it a potentially valuable building block in synthetic organic chemistry, particularly for the synthesis of non-proteinogenic amino acids and heterocyclic compounds.

While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized. For comparison, data for the closely related and well-documented compound, ethyl cyanoacetate, is also provided.



Table 1: Physical and Chemical Properties

Property	Ethyl 2-Amino-2- Cyanoacetate	Ethyl Cyanoacetate (for comparison)
Molecular Formula	C5H8N2O2[1]	C5H7NO2
Molecular Weight	128.13 g/mol [1]	113.11 g/mol [2]
IUPAC Name	ethyl 2-amino-2- cyanoacetate[1]	ethyl 2-cyanoacetate
CAS Number	32683-02-6	105-56-6[2]
Appearance	Data not available	Colorless liquid[3]
Melting Point	Data not available	-22 °C[2][3][4]
Boiling Point	Data not available	208-210 °C[2][4]
Density	Data not available	1.063 g/mL at 25 °C[4]
Solubility	Data not available	Slightly soluble in water (20 g/L at 20 °C); miscible with many organic solvents.[4]
Storage Conditions	Freezer	Store below +30°C[4]
Purity (Commercial)	≥98%	≥99%[2]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of ethyl 2-amino-2-cyanoacetate is not readily found in the literature, a plausible and logical synthetic route can be devised based on the well-established Strecker synthesis of α -amino acids and α -amino nitriles.[5][6][7][8]

Proposed Synthetic Workflow

A modified Strecker-type synthesis starting from ethyl glyoxylate is a highly feasible method. This three-component reaction would involve the condensation of ethyl glyoxylate with



ammonia to form an imine intermediate, which is then attacked by a cyanide nucleophile to yield the target α -amino nitrile.

Proposed Synthesis of Ethyl 2-Amino-2-Cyanoacetate Step 1: Imine Formation Ethyl Glyoxylate Ammonia (NH3) + NH3 - H2O Step 2: Cyanide Addition (Strecker Reaction) Ethyl 2-iminoacetate Cyanide Source (Intermediate) (e.g., KCN) + CN-Ethyl 2-amino-2-cyanoacetate (Product) Step 3: Work-up & Purification Reaction Mixture Extraction & Washing Drying & Solvent Removal **Purified Product**

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Caption: Proposed workflow for the synthesis of ethyl 2-amino-2-cyanoacetate.

Detailed Proposed Synthesis Protocol

Materials:

- Ethyl glyoxylate
- Ammonium chloride (NH₄Cl)
- Potassium cyanide (KCN)
- Diethyl ether or Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Deionized water

Procedure:

- Imine Formation and Cyanation: In a well-ventilated fume hood, a flask equipped with a
 magnetic stirrer is charged with a solution of ethyl glyoxylate in water. An aqueous solution of
 ammonium chloride is added, followed by an aqueous solution of potassium cyanide, added
 dropwise at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.
- The reaction mixture is stirred at room temperature for several hours to allow for the formation of the α -amino nitrile. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Extraction: Upon completion, the reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate.



- The combined organic layers are washed sequentially with saturated sodium bicarbonate solution to remove any acidic impurities, and then with brine to remove residual water.
- Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- The resulting crude product can be further purified by column chromatography on silica gel or by distillation under high vacuum, if thermally stable.

Known Chemical Reactivity

 α -Amino nitriles are versatile synthetic intermediates.[9][10] The nitrile group can be hydrolyzed to a carboxylic acid to form an α -amino acid, or reduced to an amine to form a 1,2-diamine.[9] The amino group can undergo standard reactions such as acylation or alkylation.

One documented reaction pathway involves the trapping of α -amino nitriles by aminothiols like cysteine. This leads to the formation of five- or six-membered ring heterocycles, which can subsequently be hydrolyzed to dipeptides.[11] This highlights the compound's potential as a precursor in peptide synthesis and heterocyclic chemistry.

Spectroscopic Properties (Predicted)

No publicly available spectra for ethyl 2-amino-2-cyanoacetate were identified. However, the expected spectroscopic features can be predicted based on its functional groups.

Table 2: Predicted Spectroscopic Data



Technique	Feature	Predicted Chemical Shift / Wavenumber	Notes
¹ H NMR	-CH- (methine)	~4.0-4.5 ppm (singlet or multiplet)	The α-proton is adjacent to the amine, nitrile, and ester groups, leading to a downfield shift.
-NH2 (amine)	~1.5-3.0 ppm (broad singlet)	Chemical shift is variable and depends on solvent and concentration. Exchangeable with D ₂ O.	
-O-CH ₂ - (ester)	~4.2-4.4 ppm (quartet)	Characteristic ethoxy group pattern, coupled to the methyl protons.	
-CH₃ (ester)	~1.2-1.4 ppm (triplet)	Characteristic ethoxy group pattern, coupled to the methylene protons.	-
¹³ C NMR	-C≡N (nitrile)	~115-125 ppm	Typical range for a nitrile carbon.
C=O (ester)	~168-175 ppm	Typical range for an ester carbonyl carbon.	
-CH- (methine)	~50-60 ppm	The α-carbon is shifted downfield by the attached heteroatoms.	
-O-CH ₂ - (ester)	~60-65 ppm	Methylene carbon of the ethyl ester.	_
-CH₃ (ester)	~13-15 ppm	Methyl carbon of the ethyl ester.	-



IR Spectroscopy	N-H stretch	3300-3500 cm ⁻¹ (two bands for primary amine)	Characteristic stretching vibrations for the -NH ₂ group.
C-H stretch	2850-3000 cm ⁻¹	Aliphatic C-H bonds.	
C≡N stretch	2210-2260 cm ⁻¹ (weak to medium intensity)	Characteristic nitrile stretch. For comparison, ethyl cyanoacetate shows a peak around 2265 cm ⁻¹ .	_
C=O stretch	1735-1750 cm ⁻¹ (strong intensity)	Strong absorption typical for an ester carbonyl.	_
N-H bend	1590-1650 cm ⁻¹	Bending vibration for the primary amine.	
Mass Spectrometry	Molecular Ion (M+)	m/z = 128	Corresponds to the molecular weight of the compound.
Fragmentation	Loss of -OC ₂ H ₅ (m/z = 83), Loss of - $COOC2H5 (m/z = 55)$	Common fragmentation patterns for ethyl esters. Other fragments involving the loss of HCN or cleavage alpha to the nitrogen are also expected.	

Safety and Handling

Specific safety data for ethyl 2-amino-2-cyanoacetate is not readily available. However, based on its functional groups (amine, nitrile, ester), it should be handled with care in a well-ventilated fume hood.



- Potential Hazards: As a nitrile, it may be toxic if ingested, inhaled, or absorbed through the skin, potentially releasing cyanide under certain conditions. It may also be an irritant to the skin, eyes, and respiratory system.
- Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
- Storage: Commercial suppliers recommend storing the compound in a freezer to ensure stability.

This guide serves as a foundational resource. Researchers should always consult primary literature and safety data sheets for the most accurate and up-to-date information before use.

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